2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid - 1220029-63-9

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Catalog Number: EVT-1684686
CAS Number: 1220029-63-9
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Compound Description: This compound is an orally active CCR5 antagonist, a type of drug that blocks the CCR5 receptor, which is involved in HIV entry into cells. The research focused on developing a practical synthesis method for this compound, highlighting its potential therapeutic value for HIV treatment.

Relevance: This compound shares the key structural feature of a tetrahydro-2H-pyran-4-yl group attached to a nitrogen atom with "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid". Both compounds incorporate this specific heterocyclic ring system as part of their molecular structure. Furthermore, both compounds have an amine group linked to the tetrahydropyranylmethyl group.

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

Compound Description: This compound is a tetrapeptide incorporating a tetrahydro-2H-pyran-4-yl amino acid (Thp). Structural analysis revealed it adopts a helical conformation stabilized by an intramolecular hydrogen bond, leading to a rigid β-turn structure.

Relevance: This compound, like "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", contains the tetrahydro-2H-pyran-4-yl moiety. The research highlights the role of this ring system in influencing peptide conformation and stability. Although the tetrahydropyran ring is directly incorporated into the peptide backbone in this case, the presence of this structure in both compounds suggests a potential shared interest in the chemical and biological properties of this heterocyclic system.

N-trans-cinnamoyl 2-amino-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[d]oxazole

Compound Description: This novel cyclododeca[d]oxazole derivative was isolated from Streptomyces spp. CIBYL1, alongside other known compounds. While the biological activity of this compound wasn't specifically mentioned, the research emphasizes its unique structure and potential as a new natural product.

Relevance: Although this compound doesn't contain the tetrahydropyranyl group, its isolation from the same source as pimprinine suggests a potential connection. Pimprinine's structural similarity to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", particularly the pyridine ring with an amino substituent at position 2, might imply a shared biosynthetic pathway or related biological activity.

Pimprinine

Compound Description: Pimprinine is a known compound isolated alongside the novel cyclododeca[d]oxazole derivative from Streptomyces spp. CIBYL1. Although the specific biological activity of pimprinine isn't mentioned in the context of this study, its isolation alongside other bioactive compounds suggests it might hold pharmacological potential.

Relevance: Pimprinine is structurally similar to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid" as it features a pyridine ring with an amino substituent at position 2. This shared structural motif suggests a potential link in terms of chemical properties or biological activity between the two compounds.

Azinothricin

Compound Description: Azinothricin is a hexadepsipeptide antibiotic with activity against Gram-positive bacteria. Its structure is characterized by a 19-membered cyclodepsipeptide ring composed of six unusual amino acids.

Relevance: While Azinothricin is not directly structurally related to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", it contains a tetrahydro-2H-pyran ring within its complex structure. This shared structural feature highlights the broad utilization of this specific heterocyclic ring system in various bioactive molecules, emphasizing its potential importance in influencing biological activities.

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinylmethyl)-[1,1'-biphenyl]-3-carboxamide hydrobromide

Compound Description: This compound is a human histone methyltransferase EZH2 inhibitor. Its therapeutic potential lies in treating cancers where EZH2 is dysregulated. The research describes a particular crystalline form of this compound, potentially offering advantages in drug formulation and delivery.

Relevance: Like "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", this compound features a tetrahydro-2H-pyran-4-yl group attached to an amine. This structural similarity highlights the common use of this heterocyclic moiety in medicinal chemistry and its potential role in contributing to the desired biological activity.

1-[2-(R)-{1-(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(R)-(3,4-difluorophenyl)-4-(R)-tetrahydro-2H-pyran-4-ylmethyl]-3-(R)-methylpiperidine-3-carboxylic acid

Compound Description: This compound is an NK1 receptor antagonist. It binds to and blocks the neurokinin-1 receptor, which is involved in pain and inflammation signaling. The research describes two asymmetric syntheses of this compound, highlighting its potential as a therapeutic agent for pain management.

Relevance: This compound, like "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", incorporates the tetrahydro-2H-pyran ring system. This shared structural element suggests a potential common interest in exploring the chemical and biological properties of compounds containing this heterocyclic ring.

[4R-[4α,6β(E)]]-6-[4,4-Bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1,3-butadienyl]-tetrahydro-4-hydroxy-2H-pyran-2-one

Compound Description: This compound is an HMG-CoA reductase inhibitor. It blocks the enzyme responsible for cholesterol synthesis in the liver, making it potentially useful for treating hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis.

Relevance: This compound shares the tetrahydro-2H-pyran ring system with "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", highlighting the presence of this ring system in diverse pharmaceutical compounds. Although their targets and mechanisms of action differ, the shared structural element suggests the tetrahydropyran ring might play a role in their respective biological activities.

Doxorubicin

Compound Description: Doxorubicin is a cytostatic drug used in chemotherapy. It inhibits DNA and RNA synthesis, leading to cell death. The research focused on degrading doxorubicin in hospital wastewater to minimize its environmental impact.

Relevance: Doxorubicin contains a tetrahydro-2H-pyran ring as part of its structure, similar to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid". While their therapeutic applications are different, the shared presence of this ring system highlights its incorporation into various bioactive compounds.

5-[1-[[Bis(1-methylethyl)amino]carbonyl]ferrocene-2-selenenylmethyl]tetrahydro-2-furanone

Compound Description: This compound is a γ-lactone formed as a byproduct in a novel reaction involving organoselenium compounds. The research highlights the unusual reactivity of diorganoselenium(IV) dibromides with alkenoic acids, leading to alkyl transfer and lactone formation.

Relevance: This compound, while not directly related to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", belongs to the broader category of heterocyclic compounds containing saturated oxygen-containing rings. It exemplifies the diverse structural possibilities and reactions involving such rings, including the tetrahydropyran ring found in the target compound.

6-[1-[[Bis(1-methylethyl)amino]carbonyl]ferrocene-2-selenenylmethyl]tetrahydro-2H-pyran-2-one

Compound Description: This compound is a δ-lactone formed alongside the related γ-lactone in the organoselenium reaction with alkenoic acids. The research emphasizes the regioselectivity of the alkyl transfer process, leading to specific lactone ring sizes.

Relevance: This compound directly contains the tetrahydro-2H-pyran-2-one ring system, placing it in the same structural category as "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid". The study highlights the diverse chemistry associated with tetrahydropyran derivatives and their potential as synthetic targets.

(3R,4S,5R,6R)-3,4,5,6-tetrahydro-4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Compound Description: This compound, isolated from Streptomyces spp. CIBYL1, is a known compound with a pyran-2-one core. Although its specific biological activity is not discussed in this research, its co-occurrence with other potentially bioactive compounds suggests a possible biological role.

Relevance: This compound and "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid" both contain a tetrahydro-2H-pyran ring, although with different substitution patterns and functional groups. This structural similarity points to a shared interest in the chemistry and biological potential of pyran-based compounds.

3-acetamido-6-((((((S)-1-ethoxy-4-methyl-1-oxopentan-2-yl)amino)(phenoxy)phosphoryl)oxy)methyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (Ac3ManNAc-6-phosphoramidate)

Compound Description: This compound is a prodrug designed to deliver N-acetylmannosamine-6-phosphate (ManNAc-6-P), a critical intermediate in sialic acid biosynthesis. It addresses the challenge of poor absorption and high dosage associated with ManNAc-6-P by incorporating a tetrahydro-2H-pyran ring, modified with acetate protecting groups, to improve its pharmacokinetic properties. This approach aims to enhance its potential as a treatment for GNE myopathy, a rare muscular disease caused by sialic acid deficiency.

Relevance: This compound, containing a tetrahydro-2H-pyran ring, falls under the same structural category as "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid". The research highlights the versatility of this ring system in medicinal chemistry, demonstrating its utilization in improving drug delivery and addressing specific therapeutic needs.

Relevance: PF-4778574 directly incorporates a tetrahydro-2H-pyran ring in its structure, highlighting the common presence of this ring system in compounds with diverse pharmacological activities. Although its target and mechanism differ from "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", the shared structural element emphasizes the importance of understanding the chemical and biological properties associated with this ring system.

8-(amino(4-isopropylphenyl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-chromene-6-carboxylic acid

Compound Description: This compound is an atypical nitrogen-containing flavonoid isolated from the fruits of cumin (Cuminum cyminum L.). It exhibits potent anti-inflammatory activity by inhibiting nitric oxide production (NO) in LPS-stimulated RAW264.7 cells. Further investigation revealed that it suppresses the expression levels of iNOS and COX-2, key enzymes involved in inflammation, and interacts with the NF-κB and MAPK signaling pathways.

Relevance: Although this compound lacks the tetrahydropyranyl group, its structural similarity to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid" lies in its substituted pyridine ring core. The research highlights the potential of exploring other heterocyclic ring systems, like the chromene in this flavonoid, for discovering novel bioactive compounds with anti-inflammatory properties.

(E)-6-(bromoethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one (Bromoenol Lactone, BEL)

Compound Description: Bromoenol lactone is a phospholipase A2 (PLA2) inhibitor, specifically targeting the calcium-independent PLA2 (iPLA2) isoform. It is used as a pharmacological tool to investigate the role of iPLA2 in various cellular processes.

Relevance: BEL features a tetrahydro-2H-pyran-2-one ring, making it structurally similar to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid". Although their biological targets are distinct, the shared ring system showcases the versatility of tetrahydropyran derivatives in designing molecules with diverse biological activities.

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax)

Compound Description: Venetoclax is a potent and selective inhibitor of Bcl-2, an anti-apoptotic protein. [, , , , ] It induces apoptosis in cancer cells by disrupting the Bcl-2 pathway, making it a promising therapeutic agent for treating various hematologic malignancies, including chronic lymphocytic leukemia. [, , , , ] Several salts and crystalline forms of venetoclax have been investigated to optimize its pharmaceutical properties. [, ]

Relevance: Venetoclax shares the crucial tetrahydro-2H-pyran-4-ylmethyl substituent attached to an amine group with "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid". [, , , , ] This structural similarity suggests a possible shared interest in the chemical and biological properties of this specific moiety. [, , , , ]

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine-1-yl)-N-[(4-{[(trans-4-hydroxy-4-methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Compound Description: This compound is a Bcl-2 inhibitor, similar to Venetoclax. [, ] It demonstrates selectivity for Bcl-2 over other members of the Bcl-2 family, such as Bcl-xL, potentially leading to a wider therapeutic window and reduced off-target effects. Research suggests its potential application in treating autoimmune diseases, including systemic lupus erythematosus, lupus nephritis, and Sjögren's syndrome. [, ]

2-Amino-3-{2-[1-(3,4,5,6-tetrahydroxy-tetrahydro-pyran-2-ylmethyl)-1H-[1,2,3]triazol-4-yl]-ethylsulfanyl}-propionic acid

Compound Description: This water-soluble triazole carbohydrate derivative exhibits inhibitory activity against glycogen phosphorylase (GP), specifically rabbit muscle glycogen phosphorylase b (RMGPb) with a Ki value of 40.8 μM. The tetrahydro-pyran ring is decorated with four hydroxyl groups, contributing to its water solubility. This compound represents a potential therapeutic lead for managing conditions related to dysregulated glycogen metabolism.

Relevance: This compound, like "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid", contains the tetrahydro-pyran ring system. Although the position of attachment and substitution patterns differ, this shared structural feature highlights the utilization of tetrahydropyrans in diverse bioactive molecules.

5-chloro-1,3-bis{[3,5,6-trihydroxy-4-(octyloxy)tetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Compound Description: This compound emerged as a potential inhibitor of histone acetyltransferase binding to origin recognition complex 1 (HBO1). The research employed computational docking to identify inhibitors with good binding affinity to HBO1's positively charged cavity. HBO1 plays a role in tumor development, and inhibiting its activity could be a potential therapeutic strategy.

Relevance: This compound features two tetrahydro-2H-pyran rings within its structure, similar to "2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid" which also contains this heterocyclic ring. Although their specific targets differ, the presence of this shared structural motif suggests a potential common interest in the chemical and biological properties associated with this ring system.

Properties

CAS Number

1220029-63-9

Product Name

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

IUPAC Name

2-(oxan-4-ylmethylamino)pyridine-3-carboxylic acid

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-13-11(10)14-8-9-3-6-17-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14)(H,15,16)

InChI Key

FUVDHRPNJBQOMF-UHFFFAOYSA-N

SMILES

C1COCCC1CNC2=C(C=CC=N2)C(=O)O

Canonical SMILES

C1COCCC1CNC2=C(C=CC=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.